molecular formula C13H14ClFN2OS B2556563 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one CAS No. 851802-65-8

1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one

Cat. No. B2556563
CAS RN: 851802-65-8
M. Wt: 300.78
InChI Key: DRIZRWVQBHJRBS-UHFFFAOYSA-N
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Description

1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one is a useful research compound. Its molecular formula is C13H14ClFN2OS and its molecular weight is 300.78. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have been identified as potent and selective anti-Helicobacter pylori agents. These compounds, particularly a prototype carbamate, displayed low minimal inhibition concentrations (MICs) against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. They showed minimal activity against a range of other microorganisms, indicating a high degree of specificity. This specificity, combined with a low rate of resistance development, underscores their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Catalysts in Chemical Synthesis

Ionic liquid-based Ru(II)–phosphinite compounds have demonstrated effectiveness as catalysts in the transfer hydrogenation of various ketones. These compounds provide excellent conversions up to 99% and have been highlighted for their efficiency in producing the corresponding alcohols within minutes. The research illustrates the potential of these catalysts in facilitating chemical transformations, highlighting their utility in synthetic chemistry applications (Aydemir et al., 2014).

Synthesis of Aromatic Polyimides

Research into the synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines has revealed materials with high refractive indices and small birefringences. These polyimides demonstrate good thermomechanical stabilities, indicating their potential for applications requiring materials with specific optical and mechanical properties (Tapaswi et al., 2015).

Antifungal and Antiprotozoal Activities

Several studies have explored the antimicrobial activities of compounds with structures similar to the one inquired about. For instance, sulfide and sulfone derivatives of thiazole-2-ylamines and acetamides showed antimicrobial activity against bacteria and fungi, including methicillin-resistant Staphylococcus aureus and Candida albicans (Badiger et al., 2013). Additionally, novel benzimidazole derivatives demonstrated strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing metronidazole in effectiveness (Pérez‐Villanueva et al., 2013).

properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2OS/c1-2-12(18)17-7-6-16-13(17)19-8-9-10(14)4-3-5-11(9)15/h3-5H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIZRWVQBHJRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328545
Record name 1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one

CAS RN

851802-65-8
Record name 1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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